molecular formula C9H8Cl2O3 B13758239 3,4-Dichlorophenyl-2-lactic acid CAS No. 75122-96-2

3,4-Dichlorophenyl-2-lactic acid

Cat. No.: B13758239
CAS No.: 75122-96-2
M. Wt: 235.06 g/mol
InChI Key: SITLKJHBGQMYGI-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl-2-lactic acid is an organic compound with the chemical formula C9H8Cl2O3. It is a white crystalline solid, sometimes appearing as a pale yellow substance . This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenyl-2-lactic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl-2-lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dichlorophenyl-2-lactic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl-2-lactic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorophenyl-2-lactic acid is unique due to its specific combination of dichlorophenyl and lactic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

75122-96-2

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O3/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,14H,1H3,(H,12,13)

InChI Key

SITLKJHBGQMYGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)O

Origin of Product

United States

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